![molecular formula C16H17N3OS B5707732 N-{4-[(anilinocarbonothioyl)amino]phenyl}-N-methylacetamide](/img/structure/B5707732.png)
N-{4-[(anilinocarbonothioyl)amino]phenyl}-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(anilinocarbonothioyl)amino]phenyl}-N-methylacetamide, also known as AG490, is a small molecule inhibitor that targets the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway plays a critical role in various cellular processes such as cell growth, differentiation, and survival. The dysregulation of JAK/STAT signaling has been implicated in the pathogenesis of many diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Mecanismo De Acción
N-{4-[(anilinocarbonothioyl)amino]phenyl}-N-methylacetamide inhibits the JAK/STAT signaling pathway by binding to the ATP-binding site of JAK2, thereby preventing its activation. This prevents the phosphorylation of STAT3, which is required for its activation and translocation to the nucleus. As a result, the transcription of downstream target genes is inhibited, leading to a reduction in cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
N-{4-[(anilinocarbonothioyl)amino]phenyl}-N-methylacetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor size in animal models. N-{4-[(anilinocarbonothioyl)amino]phenyl}-N-methylacetamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In addition, N-{4-[(anilinocarbonothioyl)amino]phenyl}-N-methylacetamide has been shown to have immunomodulatory effects, reducing the activation of T cells and B cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{4-[(anilinocarbonothioyl)amino]phenyl}-N-methylacetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high potency and specificity for JAK2, making it an ideal tool for studying the JAK/STAT signaling pathway. However, N-{4-[(anilinocarbonothioyl)amino]phenyl}-N-methylacetamide also has some limitations. It has poor solubility in water, which can limit its use in certain experiments. In addition, it has been shown to have off-target effects on other kinases, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for the study of N-{4-[(anilinocarbonothioyl)amino]phenyl}-N-methylacetamide. One area of interest is the development of more potent and specific JAK/STAT inhibitors. Another area of interest is the investigation of the role of JAK/STAT signaling in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Finally, the use of N-{4-[(anilinocarbonothioyl)amino]phenyl}-N-methylacetamide in combination with other drugs or therapies is an area of active research, as it may enhance the efficacy of existing treatments.
Métodos De Síntesis
N-{4-[(anilinocarbonothioyl)amino]phenyl}-N-methylacetamide can be synthesized by reacting N-(4-aminophenyl)-N-methylacetamide with carbon disulfide and aniline in the presence of a base such as potassium hydroxide. The reaction yields a thioamide intermediate, which is then oxidized with iodine to form N-{4-[(anilinocarbonothioyl)amino]phenyl}-N-methylacetamide.
Aplicaciones Científicas De Investigación
N-{4-[(anilinocarbonothioyl)amino]phenyl}-N-methylacetamide has been widely used in scientific research to study the JAK/STAT signaling pathway. It has been shown to inhibit the activation of JAK2 and STAT3, two key components of the pathway. N-{4-[(anilinocarbonothioyl)amino]phenyl}-N-methylacetamide has been used to investigate the role of JAK/STAT signaling in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has also been used to study the effects of JAK/STAT inhibition on cell growth, differentiation, and survival.
Propiedades
IUPAC Name |
N-methyl-N-[4-(phenylcarbamothioylamino)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-12(20)19(2)15-10-8-14(9-11-15)18-16(21)17-13-6-4-3-5-7-13/h3-11H,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPRFSLXQIOSPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(anilinocarbonothioyl)amino]phenyl}-N-methylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2-ethoxy-1-naphthyl)methylene]malononitrile](/img/structure/B5707655.png)
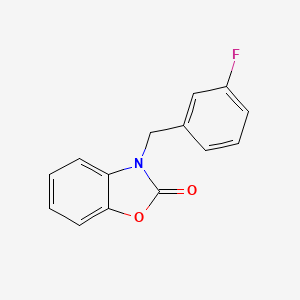
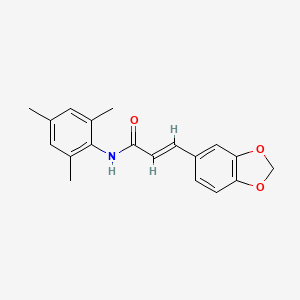
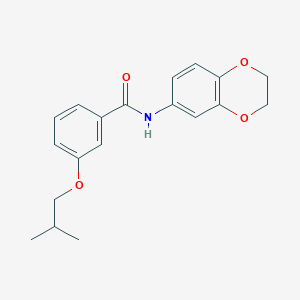
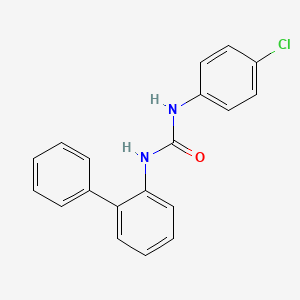
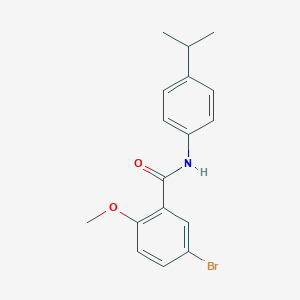
![methyl 1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate](/img/structure/B5707681.png)
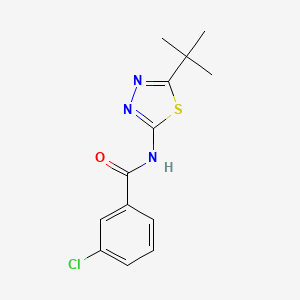
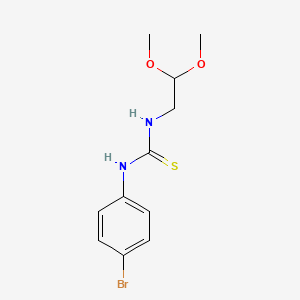
![5-(2-methylphenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-tetrazole](/img/structure/B5707709.png)
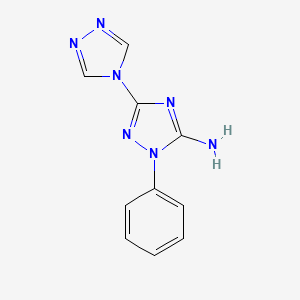
![1-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methyl-1H-indole-3-carbonitrile](/img/structure/B5707738.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5707741.png)
![3-[(3-chlorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5707744.png)